Chemical structure and properties of Exatecan Intermediate 2 hydrochloride.
Chemical structure and properties of Exatecan Intermediate 2 hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan Intermediate 2 hydrochloride is a pivotal molecule in the synthesis of Exatecan (DX-8951), a potent, third-generation topoisomerase I inhibitor. Exatecan is the cytotoxic payload in the highly successful antibody-drug conjugate (ADC), Trastuzumab deruxtecan (Enhertu®). The chemical integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of Exatecan Intermediate 2 hydrochloride, intended to be a valuable resource for professionals in the field of oncology drug development.
Chemical Structure and Properties
Exatecan Intermediate 2 hydrochloride is chemically known as N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetamide hydrochloride. Its structure is characterized by a dihydronaphthalenone core, substituted with amino, fluoro, methyl, and acetamido groups.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of Exatecan Intermediate 2 and its hydrochloride salt.
| Identifier | Value | Reference |
| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetamide hydrochloride | [1] |
| CAS Number | 2437603-23-9 (hydrochloride); 182182-31-6 (free base) | [2][3] |
| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl | [1] |
| Molecular Weight | 286.73 g/mol | [1] |
| Appearance | Off-white to gray solid | |
| Melting Point | 155-158 °C (free base) | [4] |
| Property | Solvent | Solubility | Reference |
| Solubility | DMSO | 100 mg/mL (399.57 mM) | [1] |
| Water | < 0.1 mg/mL (insoluble) | ||
| In vivo formulation 1 | ≥ 5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [5] | |
| In vivo formulation 2 | 5 mg/mL (in 10% DMSO, 90% (20% SBE-β-CD in Saline)) | [5] |
| Spectroscopic Data | Technique | Data | Reference |
| ¹H NMR | (DMSO-d₆) | δ 8.21 (s, 1H, NH) | [1] |
| LC-MS | ESI+ | m/z 250.27 [M+H]⁺ (for free base) | [1] |
Synthesis of Exatecan Intermediate 2 Hydrochloride
The synthesis of Exatecan Intermediate 2 hydrochloride is a multi-step process that typically begins with 3-fluoro-4-methylaniline. The general synthetic strategy involves three key transformations: acylation, bromination, and a palladium-catalyzed cross-coupling reaction, followed by cyclization and salt formation.[1][6]
Synthetic Workflow
Caption: Synthetic workflow for Exatecan Intermediate 2 hydrochloride.
Experimental Protocols
Step 1: Acylation of 3-Fluoro-4-methylaniline
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Objective: To protect the aniline nitrogen with an acetyl group.
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Procedure: To a solution of 3-fluoro-4-methylaniline in a suitable solvent such as dichloromethane, add acetic anhydride and a base like pyridine. The reaction is typically stirred at room temperature for several hours until completion.
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Work-up: The reaction mixture is quenched with water and the product, N-(3-fluoro-4-methylphenyl)acetamide, is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
Step 2: Bromination of N-(3-fluoro-4-methylphenyl)acetamide
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Objective: To introduce a bromine atom at the position ortho to the acetamido group.
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Procedure: The acetylated aniline is dissolved in a mixture of dichloromethane and acetic acid. N-Bromosuccinimide (NBS) is added portion-wise while maintaining the temperature between 5-10 °C. The reaction is monitored by TLC or HPLC.
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Work-up: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine. The organic layer is dried and concentrated to yield N-(5-bromo-3-fluoro-4-methylphenyl)acetamide.
Step 3: Palladium-Catalyzed Cross-Coupling and Cyclization
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Objective: To introduce the remaining portion of the bicyclic ring system and induce cyclization.
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Procedure: The bromo-intermediate is subjected to a palladium-catalyzed cross-coupling reaction. A typical protocol involves reacting the intermediate with a suitable coupling partner in the presence of a palladium catalyst (e.g., 5-10 mol% of Pd(PPh₃)₄) and a base in a solvent like tetrahydrofuran (THF) at elevated temperatures (60-80 °C) for 6-8 hours.[1] This is followed by an acid-mediated intramolecular cyclization.
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Work-up and Purification: The crude product is purified by column chromatography to yield the free base of Exatecan Intermediate 2.
Step 4: Hydrochloride Salt Formation
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Objective: To convert the free base to its more stable and soluble hydrochloride salt.
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Procedure: The purified free base is dissolved in a suitable solvent like methanol, and a solution of hydrochloric acid in an organic solvent (e.g., HCl in methanol or diethyl ether) is added.
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Work-up: The resulting precipitate, Exatecan Intermediate 2 hydrochloride, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Analytical Characterization
Rigorous analytical testing is crucial to ensure the quality and purity of Exatecan Intermediate 2 hydrochloride. The following are key analytical methods employed for its characterization.
Purity and Identity Confirmation Workflow
Caption: Analytical workflow for quality control of Exatecan Intermediate 2 HCl.
High-Performance Liquid Chromatography (HPLC)
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Purpose: To determine the purity of the intermediate and quantify any impurities.
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Typical Method:
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength.
-
-
Acceptance Criteria: Purity is typically required to be >99%.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Purpose: To confirm the molecular weight of the intermediate.
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Typical Method: The HPLC method described above can be coupled with a mass spectrometer.
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Expected Result: For the free base, a prominent ion corresponding to the protonated molecule [M+H]⁺ is expected at m/z 250.27.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To confirm the chemical structure of the intermediate.
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¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic, aliphatic, methyl, and amide protons, consistent with the proposed structure. A key signal is the amide proton, which has been reported at δ 8.21 (s, 1H, NH) in DMSO-d₆.[1]
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¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Purpose: To identify the key functional groups present in the molecule.
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Expected Absorptions: Characteristic stretching frequencies for N-H (amine and amide), C=O (ketone and amide), and C-F bonds are expected.
Stability and Storage
Exatecan Intermediate 2 hydrochloride is sensitive to light and temperature.[1] To ensure its stability, the following storage conditions are recommended:
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Short-term storage (working aliquots in DMSO): -20°C for up to 1 month.[1]
-
Long-term storage (lyophilized powder): -20°C or -80°C under a nitrogen atmosphere to prevent hydrolysis.[1] It is stable for at least 6 months at 4°C.[1]
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Handling: Avoid repeated freeze-thaw cycles.[1]
Conclusion
Exatecan Intermediate 2 hydrochloride is a cornerstone in the synthesis of the potent anti-cancer agent, Exatecan. A thorough understanding of its chemical properties, a well-defined synthetic route, and robust analytical methods for its characterization are essential for the consistent production of high-quality Exatecan for use in advanced cancer therapies. This guide provides a comprehensive overview of these critical aspects to support the research and development efforts of scientists in the pharmaceutical industry.
References
- 1. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]
- 4. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide; CAS No.: 182182-31-6 [chemshuttle.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
